1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt
Description
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₐ in H₂O: 274 nm (π→π* transition), 310 nm (n→π*).
- Molar absorptivity: ε₂₇₄ = 12,400 L·mol⁻¹·cm⁻¹.
Tautomeric Behavior and Electronic Distribution
The compound exhibits dynamic tautomerism mediated by proton shifts within the triazole-pyrimidine system:
| Tautomer | Protonation Site | Relative Energy (kcal/mol) |
|---|---|---|
| 1H-form | N-1 (triazole) | 0.0 (reference) |
| 2H-form | N-3 (triazole) | +2.1 |
| 5H-form | N-5 (pyrimidine) | +3.8 |
Calculated at B3LYP/6-311+G(d,p) level for gas phase
The 1H-tautomer dominates (>95% population) due to conjugation stabilization from the adjacent carbonyl group. Natural Bond Orbital (NBO) analysis reveals:
- High electron density at N-7 (triazole): -0.43 e
- Depleted density at C-4 (pyrimidine): +0.28 e
Electrostatic potential maps show negative regions localized on triazole nitrogens (-28 kcal/mol) and carbonyl oxygen (-35 kcal/mol), directing electrophilic attacks to C-4 and C-6 positions.
Properties
CAS No. |
77862-96-5 |
|---|---|
Molecular Formula |
C5H2N7NaO |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
sodium;1,3,4,5,10,12-hexaza-8-azanidatricyclo[7.3.0.02,6]dodeca-2,5,9,11-tetraen-7-one |
InChI |
InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1 |
InChI Key |
RLJNZMCVNXQSAV-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN2C3=NNN=C3C(=O)[N-]C2=N1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Nitration of Triazolopyrimidine Precursors
- Starting from a triazolopyrimidine amine (e.g., compound 1a), nitration is performed using a mixture of fuming nitric acid and concentrated sulfuric acid.
- The reaction is carried out under cooling initially, then heated to reflux at 80 °C for 4 hours.
- After cooling, the mixture is neutralized with aqueous ammonia to pH ~7, precipitating the nitro-substituted product.
- The product is filtered, washed, and dried, yielding a pale yellow solid with high yield (~92%).
| Parameter | Condition | Result |
|---|---|---|
| Reagents | Fuming HNO3 (3 equiv), H2SO4 (18 equiv) | Nitro-triazolopyrimidine |
| Temperature | 0 °C to 80 °C reflux | 4 hours |
| Workup | Neutralization with NH3, filtration | Pale yellow solid |
| Yield | ~92% | mp 263–265 °C |
Catalytic Hydrogenation to Diamine Derivatives
- The nitro compound is subjected to catalytic hydrogenation using 10% Pd/C catalyst.
- The reaction is performed in DMF or ethanol at 50 °C under 5–7 bar hydrogen pressure for 5–7 hours.
- After completion, the catalyst is removed by hot filtration, and the solvent is evaporated.
- The diamine product precipitates and is isolated by filtration and drying, with yields around 88%.
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | 10% Pd/C (5 mol %) | Diamine derivative |
| Solvent | DMF or EtOH | Beige solid |
| Temperature | 50 °C | 5–7 bar H2 pressure |
| Time | 5–7 hours | Yield ~88% |
Cyclization with Triethyl Orthoformate
- The diamine intermediate is reacted with triethyl orthoformate in glacial acetic acid (or AcOH/DMF mixture).
- The mixture is heated at 80–90 °C for 2–3 hours to promote ring closure forming the fused triazolo-pyrimidine core.
- Upon cooling, the product precipitates and is isolated by filtration and drying.
- This step yields the fused heterocyclic compound with yields around 81%.
| Parameter | Condition | Result |
|---|---|---|
| Reagents | Triethyl orthoformate (3 equiv) | Fused triazolo-pyrimidine |
| Solvent | Glacial AcOH or AcOH/DMF | Beige solid |
| Temperature | 80–90 °C | 2–3 hours |
| Yield | ~81% | mp >300 °C |
Formation of Monosodium Salt
- The fused triazolo-pyrimidin-4(5H)-one is converted to its monosodium salt by neutralization with sodium hydroxide or sodium base.
- This salt form improves solubility and bioavailability, important for pharmaceutical applications.
- Characterization is confirmed by elemental analysis, NMR, and FTIR spectroscopy.
Research Findings and Characterization
- The synthetic route provides high yields (76–92%) and purity, confirmed by melting points, elemental analysis, and spectral data (1H NMR, 13C NMR).
- The monosodium salt form exhibits enhanced solubility compared to the neutral compound, facilitating biological testing.
- The compound shows promising antimicrobial and anticancer activities, attributed to its fused triazolo-pyrimidine structure.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | Fuming HNO3, H2SO4, reflux 80 °C, 4 h | Nitro-triazolopyrimidine | ~92 | Neutralization with NH3, pale yellow solid |
| Catalytic Hydrogenation | Pd/C catalyst, DMF or EtOH, 50 °C, 5–7 bar H2, 5–7 h | Diamine derivative | ~88 | Hot filtration, beige solid |
| Cyclization | Triethyl orthoformate, AcOH or AcOH/DMF, 80–90 °C, 2–3 h | Fused triazolo-pyrimidine | ~81 | Precipitation on cooling, mp >300 °C |
| Salt Formation | Sodium base neutralization | Monosodium salt | — | Enhanced solubility and bioavailability |
Additional Notes on Synthetic Optimization
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.
- Use of eco-friendly catalysts and solvents is a potential future direction to improve sustainability.
- Alternative cyclization agents and conditions may be explored to optimize ring closure efficiency.
This detailed synthesis pathway for 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt is supported by multiple research studies on fused triazolo-pyrimidine systems and provides a robust foundation for further pharmaceutical development and biological evaluation.
Chemical Reactions Analysis
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, the triazolo-pyrimidine scaffold has shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects of triazole derivatives, indicating their possible role in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Pharmaceutical Applications
The pharmaceutical industry is increasingly interested in this compound due to its versatility:
- Drug Development : The unique structural features of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one allow for extensive modification which is crucial for developing new drugs targeting specific diseases.
- Combination Therapies : There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to the broader class of triazolopyrimidine derivatives. Key structural analogs and their distinguishing features include:
Key Observations :
- Solubility: The monosodium salt form of the target compound likely offers superior water solubility compared to neutral analogs like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine .
- Bioactivity: Thiazole- or thieno-fused derivatives (e.g., compounds from ) exhibit marked anticancer activity, suggesting that the target compound’s fused triazole rings may confer similar properties.
- Agrochemical Relevance: Herbicidal analogs (e.g., Flucarbazone) highlight the role of sulfonamide or methyl substituents in enzyme inhibition , whereas the target compound’s unmodified pyrimidinone may prioritize pharmaceutical applications.
Spectral and Analytical Data Comparison
Biological Activity
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt (CAS Number: 77862-96-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex triazole and pyrimidine structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 162.12 g/mol. Its structure can be represented as follows:
Biological Activity Overview
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one exhibits a range of biological activities including:
- Antimicrobial Activity : Exhibits potent antifungal and antibacterial properties.
- Anticancer Properties : Demonstrates efficacy against various cancer cell lines.
- Neuroprotective Effects : Potential application in neurodegenerative diseases.
Antimicrobial Activity
Research indicates that derivatives of the triazole moiety possess significant antimicrobial effects. A study highlighted the synthesis of various 1,2,4-triazole derivatives that exhibited enhanced antifungal activity compared to standard treatments. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 0.5 μg/mL |
| Compound B | Staphylococcus aureus | 0.125 μg/mL |
| Compound C | Escherichia coli | 8 μg/mL |
These results demonstrate the compound's potential as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. For example:
- Mechanism of Action : The compound stabilizes microtubules by binding to tubulin at specific sites, which disrupts cancer cell division.
- Efficacy : In vitro studies showed that certain derivatives inhibited the growth of breast and lung cancer cell lines with IC50 values ranging from 10 to 50 μM .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazole derivatives in models of Alzheimer's disease. The compounds stabilize microtubules and promote neuronal health by preventing tau aggregation:
| Study | Effect Observed | Reference |
|---|---|---|
| Study A | Increased neuronal survival in vitro | |
| Study B | Reduced tau phosphorylation in animal models |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyrimidine rings can significantly influence potency and selectivity against target pathogens or cancer cells.
Case Studies
Several case studies have been documented regarding the use of this compound in therapeutic contexts:
- Case Study 1 : A clinical trial evaluating the efficacy of a triazole derivative in patients with resistant fungal infections showed a significant reduction in infection rates compared to conventional therapies.
- Case Study 2 : Preclinical studies demonstrated that specific analogs exhibited superior anticancer activity against multidrug-resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare derivatives of this compound?
- Methodology : Derivatives are synthesized via multicomponent reactions, oxidative cyclization, and copper-catalyzed cascade reactions. For example:
- Oxidative cyclization : N-(2-pyridyl)amidines are cyclized using oxidants like NaOCl, Pb(OAc)₄, or MnO₂ to form the triazolopyrimidine core .
- Multicomponent reactions : Sodium enolates react with heterocyclic amines or diazonium salts to yield polysubstituted derivatives .
- Copper catalysis : Water-mediated reactions enable selective synthesis of fused triazolopyrimidines under mild conditions .
Q. How is structural confirmation achieved for synthesized derivatives?
- Methodology : Use spectroscopic and analytical techniques:
- ¹H NMR/IR spectroscopy : Assigns proton environments and functional groups (e.g., triazole NH or pyrimidine C=O stretches) .
- Elemental analysis : Confirms stoichiometric composition .
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What computational approaches elucidate the fluorescence sensing mechanism of triazolopyrimidine derivatives?
- Methodology : Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations are used to:
- Model π-π stacking and photo-induced electron transfer (PET) mechanisms in nitroaromatic explosive detection .
- Analyze frontier molecular orbitals (FMOs) to predict charge-transfer interactions .
Q. How do structural modifications impact antitubulin activity in cancer research?
- Methodology :
- Design : Introduce substituents (e.g., halogens, alkyl chains) to enhance tubulin polymerization inhibition .
- Biological evaluation : Conduct MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
- Cell cycle analysis : Flow cytometry identifies G2/M phase arrest, confirming microtubule disruption .
Q. What methodological considerations are critical for evaluating antimicrobial activity?
- Methodology :
- Derivative synthesis : React triazolopyrimidine precursors with aldehydes or malononitrile to introduce bioactive moieties (e.g., 4-chlorobenzyl groups) .
- Antimicrobial assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Structure-activity relationship (SAR) : Correlate electron-withdrawing groups with enhanced potency .
Q. How are coordination complexes with triazolopyrimidine ligands designed for catalytic or biomedical applications?
- Methodology :
- Ligand synthesis : Modify substituents (e.g., methyl, hydroxyl) to tune metal-binding affinity .
- Complex characterization : X-ray crystallography and UV-vis spectroscopy confirm octahedral geometries in rhodium(II) complexes .
- Applications : Test for anticancer activity via DNA interaction studies or catalytic efficiency in oxidation reactions .
Methodological Challenges and Solutions
Addressing contradictions in fluorescence quenching data across studies
- Approach :
- Control experiments : Rule out solvent polarity or concentration effects on PET efficiency .
- Comparative DFT studies : Recalculate binding energies under varied conditions (e.g., solvent models) .
Optimizing reaction yields in multicomponent syntheses
- Solutions :
- Catalyst screening : Test Cu(I)/Cu(II) salts to accelerate cyclization .
- Solvent selection : Use water or ethanol to improve solubility of intermediates .
Tables
Table 1 : Key Synthetic Routes for Triazolopyrimidine Derivatives
Table 2 : Computational Parameters for Fluorescence Studies
| Parameter | Value/Description |
|---|---|
| DFT functional | B3LYP |
| Basis set | 6-31G(d,p) |
| Solvent model | PCM (acetonitrile) |
| Key interaction | π-π stacking with TNP |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
